Fosmanogepix

Description

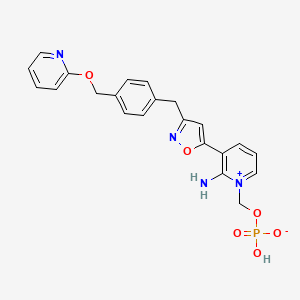

Structure

3D Structure

Properties

IUPAC Name |

[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQONJQKKVAHONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091769-17-2 | |

| Record name | Fosmanogepix [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosmanogepix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOSMANOGEPIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fosmanogepix: A Technical Guide to its Mechanism of Action on the Fungal Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosmanogepix is a first-in-class antifungal agent that represents a significant advancement in the treatment of invasive fungal infections. It is a water-soluble N-phosphonooxymethyl prodrug that is rapidly converted in vivo to its active moiety, manogepix. Manogepix exhibits broad-spectrum activity against a wide range of fungal pathogens, including resistant strains. Its novel mechanism of action targets a crucial step in the biosynthesis of the fungal cell wall, offering a promising therapeutic option in the face of growing antifungal resistance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antifungal activity of this compound, with a focus on its interaction with the fungal cell wall.

The Fungal Cell Wall: A Unique Antifungal Target

The fungal cell wall is a complex and dynamic structure essential for cell viability, morphogenesis, and pathogenesis. It is primarily composed of polysaccharides, such as glucans and chitin, interwoven with a variety of proteins, many of which are heavily glycosylated (mannoproteins). A key feature of many of these cell wall proteins is their attachment to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor. This anchoring process is critical for the proper localization and function of these proteins, which are involved in cell wall integrity, adhesion, and nutrient acquisition. The components of the GPI anchor biosynthesis pathway are highly conserved among fungi but exhibit sufficient divergence from their mammalian counterparts, making them attractive targets for selective antifungal therapy.

This compound's Core Mechanism: Inhibition of Gwt1

This compound's antifungal activity is mediated by its active form, manogepix, which specifically inhibits the fungal enzyme Gwt1 (Glycosylphosphatidylinositol-anchored wall transfer protein 1).[1][2][3] Gwt1 is an inositol acyltransferase that catalyzes an essential early step in the GPI anchor biosynthesis pathway within the endoplasmic reticulum.[2][4] This enzyme is responsible for the acylation of inositol on the GPI precursor, glucosaminylphosphatidylinositol (GlcN-PI).[2]

The inhibition of Gwt1 by manogepix disrupts the entire downstream process of GPI anchor synthesis and, consequently, the attachment of GPI-anchored proteins to the cell wall.[5][6] This leads to a cascade of detrimental effects on the fungal cell, ultimately resulting in growth inhibition. Manogepix demonstrates high selectivity for fungal Gwt1 over its closest human homolog, PIGW, which contributes to its favorable safety profile.[1][6]

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis [dspace.mit.edu]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Minimal Inhibitory Concentration (MIC) [bio-protocol.org]

Manogepix and the Inhibition of Gwt1: A Technical Guide to Disrupting Fungal GPI Anchor Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the face of rising antifungal resistance, novel therapeutic strategies are critically needed. Manogepix (MGX), the active moiety of the prodrug fosmanogepix, represents a first-in-class antifungal agent that targets a unique and essential pathway in fungi: the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. This technical guide provides an in-depth exploration of the mechanism of action of manogepix, its specific inhibition of the fungal enzyme Gwt1, and the downstream consequences on GPI anchor synthesis and fungal cell integrity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core biological and experimental processes to serve as a comprehensive resource for the scientific community.

Introduction: The Fungal Threat and a Novel Target

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised populations.[1] The therapeutic arsenal is limited to a few drug classes, and the emergence of resistant strains necessitates the development of antifungals with novel mechanisms of action.[2] The fungal cell wall, a structure essential for viability and distinct from mammalian cells, presents a prime target for selective antifungal therapy.[3] A key process in the maintenance and construction of this wall is the attachment of a class of proteins via glycosylphosphatidylinositol (GPI) anchors.[2][4] The enzyme Gwt1, an inositol acyltransferase essential for an early step in GPI anchor biosynthesis, has emerged as a promising target for a new generation of antifungal drugs.[2][5]

Manogepix: A First-in-Class Gwt1 Inhibitor

Manogepix (formerly APX001A) is the active form of the N-phosphonooxymethyl prodrug this compound.[4][5] this compound is rapidly and completely converted to manogepix in vivo by systemic phosphatases.[6] As a first-in-class inhibitor of the fungal Gwt1 enzyme, manogepix boasts a novel mechanism of action distinct from all currently approved antifungal agents.[2][3] This unique mechanism allows it to retain potent activity against many fungal strains resistant to existing therapies, such as echinocandin-resistant Candida and azole-resistant Aspergillus.[5][7]

The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway

GPI anchor biosynthesis is a conserved, multi-step process that occurs in the endoplasmic reticulum (ER).[5][8] It begins on the cytoplasmic face of the ER and is completed in the lumen, resulting in a complex glycolipid that is transferred en bloc to the C-terminus of newly synthesized proteins.[8][9] These GPI-anchored proteins are crucial for various cellular functions, including cell wall integrity, adhesion, and signaling.[4]

The pathway begins with the transfer of N-acetylglucosamine (GlcNAc) to phosphatidylinositol (PI), forming GlcNAc-PI.[8] After de-N-acetylation to GlcN-PI, the intermediate is flipped into the ER lumen.[8] It is at this stage that the Gwt1 enzyme acts. Gwt1 is a fungal-specific inositol acyltransferase that catalyzes the addition of an acyl group (from palmitoyl-CoA) to the inositol ring of GlcN-PI, forming GlcN-(acyl)PI.[5] This acylation is a critical step for the subsequent mannosylation and eventual attachment of the complete GPI anchor to a protein.[5]

Caption: GPI anchor biosynthesis pathway and the point of manogepix inhibition.

Mechanism of Action: Competitive Inhibition of Gwt1

Manogepix exerts its antifungal activity by directly inhibiting the Gwt1 enzyme.[5] Structural and biochemical studies have revealed the precise mechanism of this inhibition. Gwt1 possesses a hydrophobic cavity that serves as the binding site for its substrate, palmitoyl-CoA.[10] Manogepix competitively inhibits Gwt1 by occupying this same hydrophobic cavity, thereby preventing palmitoyl-CoA from binding and blocking the essential inositol acylation step.[10][11] This targeted inhibition is highly selective for the fungal enzyme; manogepix does not significantly inhibit PIG-W, the closest mammalian ortholog of Gwt1, which accounts for its favorable safety profile.[5]

Downstream Consequences of Gwt1 Inhibition

The inhibition of Gwt1 and the subsequent disruption of GPI anchor biosynthesis lead to a cascade of detrimental effects on the fungal cell, compromising its viability and virulence.

-

Impaired Protein Trafficking: GPI-anchored proteins, including critical cell wall mannoproteins, cannot be properly processed and trafficked from the ER.[5]

-

Compromised Cell Wall Integrity: The lack of correctly anchored mannoproteins weakens the structural integrity of the fungal cell wall.[2][4] This can lead to malformed cell shapes and increased susceptibility to osmotic stress.

-

Inhibition of Virulence Factors: Key virulence factors, such as adhesins and proteins required for hyphal and biofilm formation, are GPI-anchored.[5] Gwt1 inhibition reduces the surface expression of these proteins, thereby impairing the fungus's ability to adhere to host cells, form biofilms, and transition to invasive hyphal forms.[5]

-

ER Stress and Unfolded Protein Response: The accumulation of unprocessed GPI-anchored proteins in the endoplasmic reticulum triggers overwhelming ER stress and the unfolded protein response, ultimately contributing to cell growth arrest.

-

Exposure of Immunostimulatory Glucans: The compromised outer cell wall can unmask the underlying β-(1,3)-glucan layer, making the fungus more visible to the host immune system.

Caption: Logical flow of the downstream effects resulting from Gwt1 inhibition.

In Vitro Efficacy

Manogepix has demonstrated potent and broad-spectrum in vitro activity against a wide range of clinically relevant yeasts and molds. Its novel mechanism of action allows it to bypass common resistance pathways, showing efficacy against strains resistant to azoles and echinocandins.

Table 1: In Vitro Activity of Manogepix (MIC/MEC) against Selected Fungal Species

| Fungal Species | Isolate Count | MIC/MEC Range (mg/L) | MIC₅₀/MEC₅₀ (mg/L) | MIC₉₀/MEC₉₀ (mg/L) | Reference |

|---|---|---|---|---|---|

| Candida albicans | 557 | ≤0.002–0.06 | 0.004 | 0.008 | [10] |

| Candida glabrata | 291 | ≤0.002–0.5 | 0.03 | 0.12 | [10] |

| Candida auris | 200 | 0.004–0.06 | 0.03 | 0.03 | [5] |

| Candida parapsilosis | 185 | ≤0.002–0.12 | 0.008 | 0.015 | [10] |

| Candida tropicalis | 110 | ≤0.002–0.06 | 0.015 | 0.03 | [10] |

| Cryptococcus neoformans | 30 | 0.06–1 | 0.25 | 0.5 | [10] |

| Aspergillus fumigatus | 183 | 0.008–0.12 | 0.015 | 0.03 | [10] |

| Aspergillus flavus | 33 | 0.015–0.12 | 0.03 | 0.06 | [10] |

| Fusarium spp. | - | - | 0.016 | 0.06 | [11] |

| Scedosporium spp. | - | - | 0.03 | 0.06 | [11] |

| Lomentospora prolificans | - | - | 0.03 | 0.06 |[11] |

Note: MIC = Minimum Inhibitory Concentration (for yeasts); MEC = Minimum Effective Concentration (for molds). Data compiled from multiple surveillance studies.[5][10][11][12][13]

Pharmacokinetics in Healthy Volunteers

Phase 1 studies in healthy adult volunteers have characterized the pharmacokinetic profile of manogepix following intravenous (IV) and oral (p.o.) administration of the prodrug this compound. The data show dose-proportional pharmacokinetics and high oral bioavailability.

Table 2: Pharmacokinetic Parameters of Manogepix in Healthy Volunteers (Geometric Mean)

| Administration Route & Dose | Study Type | Cₘₐₓ (μg/mL) | AUC (μg·h/mL) | Oral Bioavailability | Reference |

|---|---|---|---|---|---|

| 10 to 1,000 mg (IV) | Single Ascending Dose | 0.16 to 12.0 | 4.05 to 400 | N/A | [1][14][15] |

| 50 to 600 mg (IV) | Multiple Ascending Dose | 0.67 to 15.4 | 6.39 to 245 | N/A | [1][14][15] |

| 100 to 500 mg (p.o.) | Single Ascending Dose | 1.30 to 6.41 | 87.5 to 205 | 90.6% to 101.2% | [1][14][15] |

| 500 to 1,000 mg (p.o.) | Multiple Ascending Dose | 6.18 to 21.3 | 50.8 to 326 | 90.6% to 101.2% |[1][14][15] |

Note: Cₘₐₓ = Maximum plasma concentration; AUC = Area under the concentration-time curve. Data represent the range of geometric mean values across different dose cohorts.

Mechanisms of Resistance

While manogepix demonstrates a low propensity for resistance development, mechanisms have been identified through in vitro studies. The primary mechanism involves specific amino acid substitutions in the target enzyme, Gwt1. For example, a V163A mutation in C. glabrata Gwt1 and a corresponding heterozygous V162A mutation in C. albicans have been shown to confer reduced susceptibility. These mutations cluster near the manogepix binding pocket. A secondary mechanism involves the upregulation of efflux pumps, which can reduce the intracellular concentration of the drug.

Key Experimental Methodologies

Antifungal Susceptibility Testing (CLSI Broth Microdilution)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of manogepix against yeast isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27 document.[16][17][18]

References

- 1. journals.asm.org [journals.asm.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosylphosphatidylinositol Anchors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jmilabs.com [jmilabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 17. researchgate.net [researchgate.net]

- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Spectrum of Activity of Fosmanogepix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix is a first-in-class antifungal agent currently in clinical development for the treatment of invasive fungal infections. It is a prodrug that is rapidly converted in vivo to its active moiety, manogepix.[1][2] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[3][4] These proteins are crucial for fungal cell wall integrity, adhesion, and virulence.[1][5] By inhibiting Gwt1, manogepix disrupts the fungal cell wall, leading to broad-spectrum antifungal activity, including against pathogens resistant to existing therapies.[1][6] This technical guide provides an in-depth overview of the in vitro spectrum of activity of this compound, detailing its efficacy against a wide range of fungal pathogens, the methodologies used for its evaluation, and its unique mechanism of action.

Mechanism of Action

Manogepix, the active form of this compound, exerts its antifungal effect by inhibiting the Gwt1 enzyme, a key component in the GPI anchor biosynthesis pathway within the endoplasmic reticulum of fungal cells.[1][2] This inhibition disrupts the acylation of inositol, a critical step in the maturation and localization of GPI-anchored mannoproteins to the fungal cell wall.[1] The disruption of this process compromises cell wall integrity and affects various virulence factors, such as adhesion.[1] A key advantage of this mechanism is its specificity for the fungal enzyme, as the closest mammalian ortholog, PIGW, is not sensitive to inhibition by manogepix.[2]

In Vitro Activity

Manogepix has demonstrated potent in vitro activity against a broad spectrum of clinically important yeasts and molds, including multidrug-resistant strains.[1][6] The following tables summarize the minimum inhibitory concentration (MIC) data for manogepix against various fungal pathogens.

Table 1: In Vitro Activity of Manogepix Against Candida Species

| Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Candida albicans | 0.002–0.03 | 0.008 | 0.015 | [6][7] |

| Candida glabrata | ≤0.004–0.5 | 0.03 | 0.06 | [8] |

| Candida parapsilosis | ≤0.004–0.125 | 0.015 | 0.03 | [8] |

| Candida tropicalis | ≤0.004–0.06 | 0.008 | 0.015 | [8] |

| Candida krusei | 2 to >32 | >0.5 | >0.5 | [7][8] |

| Candida auris | 0.002–0.063 | 0.015-0.03 | 0.03 | [6][9][10] |

Note: Manogepix generally shows poor activity against Candida krusei due to non-target-based resistance mechanisms.[7][11]

Table 2: In Vitro Activity of Manogepix Against Aspergillus Species

| Species | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference(s) |

| Aspergillus fumigatus | ≤0.008–0.06 | 0.015 | 0.03 | [6] |

| Aspergillus flavus | ≤0.008–0.03 | 0.015 | 0.03 | [6] |

| Aspergillus terreus | ≤0.008–0.03 | 0.015 | 0.015 | [12] |

| Aspergillus niger | ≤0.008–0.03 | 0.015 | 0.03 | [13] |

MEC: Minimum Effective Concentration

Table 3: In Vitro Activity of Manogepix Against Rare Molds

| Species | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference(s) |

| Scedosporium spp. | 0.008–0.25 | 0.03 | 0.06 | [6][14] |

| Lomentospora prolificans | 0.016–0.25 | 0.03 | 0.06 | [6][14] |

| Fusarium solani species complex | ≤0.015–0.25 | ≤0.015 | 0.017 (GM) | [15][16] |

| Fusarium oxysporum species complex | ≤0.015–0.125 | ≤0.015 | 0.021 (GM) | [15][16] |

| Mucorales | Variable | - | - | [1][17] |

GM: Geometric Mean

Experimental Protocols

The in vitro susceptibility of fungal isolates to manogepix is determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][18]

CLSI Methodology (M27 for Yeasts, M38 for Molds)

The CLSI provides reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[19][20]

-

Medium: RPMI-1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS.[21]

-

Inoculum Preparation: For yeasts, a suspension is prepared from 24-hour-old cultures and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[19] For molds, a conidial suspension is prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[21]

-

Incubation: Microdilution plates are incubated at 35°C.[19][21] Incubation times are typically 24-48 hours for yeasts and 48-72 hours for molds, depending on the growth rate of the organism.[19][21]

-

Endpoint Determination: For yeasts, the MIC is the lowest concentration of the drug that causes a significant diminution (≥50%) of growth compared to the growth control.[18] For molds, the endpoint for manogepix is the Minimum Effective Concentration (MEC), defined as the lowest drug concentration at which a morphological change (e.g., small, rounded, compact hyphal forms) is observed.[15][16] For amphotericin B, the endpoint is complete inhibition of growth.[18]

EUCAST Methodology

The EUCAST also provides standardized methods for antifungal susceptibility testing.[22][23]

-

Medium: RPMI-1640 broth supplemented with 2% glucose.[24][25]

-

Inoculum Preparation: The inoculum is adjusted spectrophotometrically to achieve a final concentration of 1-5 x 10⁵ CFU/mL for yeasts.[24]

-

Incubation: Plates are incubated at 35-37°C for 24 or 48 hours.[24]

-

Endpoint Determination: The MIC is determined spectrophotometrically as the lowest drug concentration that reduces growth by ≥50% (for azoles) or ≥90% (for amphotericin B) compared to the drug-free control.[18] For manogepix against molds, the MEC is the endpoint.

Conclusion

This compound, through its active moiety manogepix, represents a promising new class of antifungal agents with a novel mechanism of action and a broad spectrum of in vitro activity. It demonstrates potent efficacy against a wide range of clinically relevant yeasts and molds, including species that are resistant to current antifungal therapies. The standardized methodologies provided by CLSI and EUCAST are crucial for the accurate and reproducible assessment of its in vitro potency. The continued clinical development of this compound holds significant promise for the management of invasive fungal infections.

References

- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. jwatch.org [jwatch.org]

- 6. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro and In Vivo Activity of Manogepix/Fosmanogepix, a Novel Antifungal with Activity against Aspergillus and Rare Moulds - JMI Laboratories [jmilabs.com]

- 14. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rrpress.utsa.edu [rrpress.utsa.edu]

- 17. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 20. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]

- 21. njccwei.com [njccwei.com]

- 22. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 23. EUCAST: EUCAST - Home [eucast.org]

- 24. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Fosmanogepix: A Technical Guide to its Activity Against Azole-Resistant Aspergillus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of azole resistance in Aspergillus species, particularly Aspergillus fumigatus, poses a significant threat to the management of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. This resistance is primarily driven by mutations in the cyp51A gene, which encodes the target enzyme of azole antifungals, lanosterol 14-α demethylase. Fosmanogepix, a first-in-class antifungal agent, offers a promising therapeutic alternative due to its novel mechanism of action. It is a prodrug that is rapidly converted in vivo to its active moiety, manogepix, which inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, essential components for attaching proteins to the fungal cell wall. By disrupting this pathway, this compound compromises fungal cell wall integrity and virulence. This technical guide provides an in-depth overview of the activity of this compound against azole-resistant Aspergillus, detailing its in vitro and in vivo efficacy, the experimental protocols used for its evaluation, and the key molecular pathways involved.

In Vitro Activity of Manogepix Against Azole-Resistant Aspergillus

The in vitro activity of manogepix, the active form of this compound, has been evaluated against a range of azole-susceptible and azole-resistant Aspergillus isolates. The data consistently demonstrates that manogepix retains potent activity against strains harboring common azole resistance mechanisms, including mutations in the cyp51A gene.

Quantitative Data Summary

The following tables summarize the Minimum Effective Concentration (MEC) values of manogepix against various Aspergillus fumigatus isolates, including those with well-characterized azole resistance mutations. The MEC is the lowest concentration of the drug that produces a significant morphological change in the growing hyphae, and it is the standard endpoint for echinocandin-class and other cell wall-active antifungals.

| Table 1: Manogepix MECs against Itraconazole-Susceptible and -Resistant Aspergillus fumigatus | | :--- | :--- | | A. fumigatus Isolate Type | Geometric Mean MEC (mg/L) | | Itraconazole-Susceptible | 0.053 | | Itraconazole-Resistant | 0.056 | | Data from Arendrup et al.[1] | |

| Table 2: Manogepix MEC Range against Itraconazole-Resistant Aspergillus fumigatus with Known cyp51A Alterations | | :--- | :--- | | cyp51A Alteration | MEC Range (mg/L) | | P216L | 0.03 - 0.125 | | G54E | 0.03 - 0.125 | | G54R | 0.03 - 0.125 | | G54A | 0.03 - 0.125 | | G432S | 0.03 - 0.125 | | TR₃₄/L98H | 0.03 - 0.125 | | TR₃₄³/L98H | 0.03 - 0.125 | | Data from Arendrup et al.[1] | |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of manogepix against Aspergillus species is determined using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. CLSI M38-A2 Broth Microdilution Method [2][3][4]

-

Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

Inoculum Preparation: Aspergillus conidia are harvested from 7-day-old cultures on potato dextrose agar. The conidial suspension is adjusted spectrophotometrically at 530 nm to an optical density that yields a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Drug Dilutions: Manogepix is serially diluted in the test medium in 96-well microtiter plates.

-

Incubation: The inoculated plates are incubated at 35°C for 48-72 hours.

-

Endpoint Reading: The MEC is determined as the lowest drug concentration at which there is a visible reduction in hyphal growth compared to the drug-free control well. This is characterized by the presence of short, stunted, and highly branched hyphae.

2. EUCAST E.Def 9.3.2 Broth Microdilution Method [5][6][7][8]

-

Medium: RPMI 1640 medium supplemented with 2% glucose.

-

Inoculum Preparation: Conidial suspensions are prepared and the concentration is adjusted to a final inoculum size of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.

-

Drug Dilutions: Similar to the CLSI method, the drug is serially diluted in the test medium in microtiter plates.

-

Incubation: Plates are incubated at 37°C for 48 hours.

-

Endpoint Reading: The MIC endpoint is read as the lowest concentration of the antifungal agent that shows no visible growth. For this compound, as a cell-wall active agent, the MEC endpoint is also often reported.

In Vivo Murine Model of Invasive Aspergillosis

Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. A commonly used model for invasive aspergillosis is the neutropenic mouse model.

Protocol for a Neutropenic Murine Model of Invasive Aspergillosis with Azole-Resistant Aspergillus fumigatus [9][10][11]

-

Animal Model: Male BALB/c or CD-1 mice (6-8 weeks old).

-

Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on days -2 and +1 relative to infection) and a subcutaneous injection of cortisone acetate (e.g., 250 mg/kg on day -1).

-

Infection: Mice are infected via intranasal instillation or aerosol inhalation with a suspension of conidia from an azole-resistant A. fumigatus strain (e.g., a strain with the TR₃₄/L98H mutation).

-

Treatment: this compound is administered orally or intravenously, starting 24 hours post-infection and continued for a specified duration (e.g., 7-14 days).

-

Outcome Measures:

-

Survival: Mice are monitored daily, and survival is recorded.

-

Fungal Burden: At the end of the treatment period, lungs and other organs (e.g., brain, kidneys) are harvested, homogenized, and plated on Sabouraud dextrose agar to determine the number of colony-forming units (CFU) per gram of tissue.

-

Histopathology: Tissues can be fixed in formalin, sectioned, and stained with Gomori methenamine silver (GMS) to visualize fungal elements and assess tissue damage.

-

Visualizations: Signaling Pathways and Experimental Workflows

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for in vitro antifungal susceptibility testing.

Mechanism of Action of this compound: Inhibition of GPI Anchor Biosynthesis

Caption: this compound's mechanism of action.

Mechanisms of Azole Resistance in Aspergillus

Caption: Key mechanisms of azole resistance in Aspergillus.

Conclusion

This compound demonstrates potent and consistent activity against azole-resistant Aspergillus species, including isolates with clinically relevant cyp51A mutations. Its novel mechanism of action, targeting the essential GPI anchor biosynthesis pathway, circumvents existing azole resistance mechanisms. The in vitro and in vivo data strongly support the continued development of this compound as a valuable therapeutic option for the treatment of invasive aspergillosis, particularly in the context of rising azole resistance. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antifungal agents against this challenging pathogen.

References

- 1. KEGG PATHWAY: Glycosylphosphatidylinositol (GPI)-anchor biosynthesis - Aspergillus fumigatus [kegg.jp]

- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 3. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. njccwei.com [njccwei.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.eur.nl [pure.eur.nl]

- 8. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization - PMC [pmc.ncbi.nlm.nih.gov]

Manogepix: A Novel Antifungal Agent with Potent Activity Against Echinocandin-Resistant Candida

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant fungal pathogens, particularly echinocandin-resistant Candida species, poses a significant threat to global public health. Manogepix, the active moiety of the prodrug fosmanogepix, is a first-in-class antifungal agent with a novel mechanism of action that demonstrates potent in vitro and in vivo activity against a broad spectrum of fungal pathogens, including echinocandin-resistant Candida isolates. This technical guide provides a comprehensive overview of the activity of manogepix against these challenging pathogens, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction

Invasive fungal infections are a leading cause of morbidity and mortality, especially in immunocompromised patient populations. The echinocandins are a frontline therapy for invasive candidiasis; however, the increasing prevalence of echinocandin resistance, primarily mediated by mutations in the FKS genes, necessitates the development of new antifungal agents with alternative mechanisms of action. Manogepix represents a promising new therapeutic option, exhibiting broad-spectrum activity against various Candida species, including those resistant to currently available antifungals.[1][2]

Mechanism of Action

Manogepix exerts its antifungal effect through a unique mechanism, inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[3][4] Gwt1 is an inositol acyltransferase that plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[3][5] These GPI anchors are essential for the proper localization and attachment of mannoproteins to the fungal cell wall.[3][4] By inhibiting Gwt1, manogepix disrupts this process, leading to compromised cell wall integrity, defects in biofilm formation, and impaired germ tube formation, ultimately resulting in severe fungal growth defects.[1][5] Importantly, manogepix does not inhibit the closest mammalian ortholog, PIGW, ensuring selective toxicity against fungal cells.[5]

Mechanism of action of manogepix in the fungal cell.

In Vitro Activity Against Echinocandin-Resistant Candida

Numerous studies have demonstrated the potent in vitro activity of manogepix against a wide range of Candida species, including isolates with known echinocandin resistance mechanisms. Manogepix consistently exhibits low minimum inhibitory concentrations (MICs) against echinocandin-resistant strains, indicating that its efficacy is not compromised by mutations in the FKS genes.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro activity of manogepix against various Candida species, with a focus on echinocandin-resistant isolates, as reported in recent international surveillance programs and specific studies.

Table 1: Manogepix MICs against Candida Species (Including Echinocandin-Resistant Strains)

| Candida Species | Number of Isolates | Manogepix MIC50 (mg/L) | Manogepix MIC90 (mg/L) | Manogepix MIC Range (mg/L) | Reference(s) |

| C. albicans | Not Specified | 0.008 | 0.008 | Not Specified | [8] |

| C. glabrata | Not Specified | Not Specified | Not Specified | Not Specified | [9] |

| C. auris | 200 | 0.03 | 0.03 | 0.004 - 0.06 | [5] |

| C. auris (pan-resistant) | 6 | Not Specified | Not Specified | 0.008 - 0.015 | [5] |

| All Candida spp. | 1072 | 0.008 | 0.06 | Not Specified | [6] |

| All Candida spp. | 2669 | 0.008 | 0.06 | Not Specified | [7] |

Table 2: Comparative Activity of Manogepix against Candida Species

| Antifungal Agent | MIC90 (mg/L) against All Candida spp. | Fold Difference vs. Manogepix | Reference(s) |

| Manogepix | 0.06 | - | [6][7] |

| Anidulafungin | 1 - 2 | 16- to 32-fold higher | [6][7] |

| Micafungin | 1 - 2 | 16- to 32-fold higher | [6][7] |

| Fluconazole | 2 - 4 | 32- to 64-fold higher | [6][7] |

Experimental Protocols

The in vitro activity of manogepix is typically evaluated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Antifungal Susceptibility Testing Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Antifungal Pipeline: this compound, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Antimicrobial activity of manogepix, a first-in-class antifungal, and comparator agents tested against contemporary invasive fungal isolates from an international surveillance programme (2018-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Fosmanogepix: A Technical Guide for Researchers and Drug Development Professionals

Fosmanogepix is an innovative, first-in-class antifungal agent currently under investigation for the treatment of invasive fungal infections. As a prodrug, it is rapidly converted in vivo to its active moiety, manogepix, which exhibits broad-spectrum activity against a range of pathogenic yeasts and molds, including drug-resistant strains. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound (also known as APX001) is a water-soluble N-phosphonooxymethyl prodrug of manogepix (APX001A).[1] This design enhances its pharmacokinetic profile, allowing for both intravenous and oral administration.[2]

| Property | Data | Reference(s) |

| Chemical Structure |

| [3] |

| IUPAC Name | [2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate | [3][4][5] |

| Molecular Formula | C₂₂H₂₁N₄O₆P | [3][6] |

| Molecular Weight | 468.4 g/mol | [3][6] |

| CAS Number | 2091769-17-2 | [3] |

| Appearance | White to yellow solid | [7] |

| Solubility | Water: 0.0209 mg/mL. DMSO: 5 mg/mL (requires sonication and pH adjustment to ~4 with HCl). | [8][9] |

| pKa (Strongest Acidic) | 0.44 | [8] |

| pKa (Strongest Basic) | 3.87 | [8] |

Mechanism of Action: Inhibition of Gwt1

This compound's antifungal activity stems from a novel mechanism of action. Following administration, it is rapidly and completely metabolized by systemic alkaline phosphatases into its active form, manogepix.[3] Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), a highly conserved inositol acyltransferase.[1][10]

Gwt1 plays a crucial role in the early stages of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway within the endoplasmic reticulum.[4][6] Specifically, it catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI).[6] This step is essential for the maturation and subsequent trafficking of GPI-anchored mannoproteins to the fungal cell wall.[7] By inhibiting Gwt1, manogepix disrupts this pathway, leading to a cascade of detrimental effects on the fungal cell, including compromised cell wall integrity, impaired biofilm formation, and inhibited growth.[6][7] A key advantage of this mechanism is its specificity for the fungal enzyme, as manogepix does not inhibit the closest human homolog, PIGW.[6][11]

In Vitro Activity

Manogepix demonstrates potent in vitro activity against a broad spectrum of yeasts and molds. Susceptibility testing is typically performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

In Vitro Susceptibility Data for Manogepix

| Fungal Species | Method | MIC/MEC₅₀ (µg/mL) | MIC/MEC₉₀ (µg/mL) | MIC/MEC Range (µg/mL) | Reference(s) |

| Candida albicans | CLSI | - | 0.008 | - | [12] |

| Candida auris | CLSI | 0.004 | 0.015 | 0.008 - 0.015 | [12][13] |

| Candida glabrata | CLSI | - | - | 0.002 - 0.03 | [14] |

| Aspergillus fumigatus | EUCAST | - | - | 0.016 - 0.125 | [15] |

| Aspergillus flavus | - | - | - | 0.03 (WT-UL) | [9] |

| Fusarium solani species complex | CLSI | ≤0.015 - 0.25 | - | ≤0.015 - 0.25 | [16] |

| Scedosporium spp. | - | 0.03 | 0.06 | - | [9] |

| Lomentospora prolificans | - | 0.03 | 0.06 | - | [9] |

| Cryptococcus neoformans | CLSI | 0.5 | 1 | - | [12] |

Note: MEC (Minimum Effective Concentration) is used for molds, while MIC (Minimum Inhibitory Concentration) is used for yeasts. Data is for manogepix, the active moiety.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability (>90%), which allows for seamless switching between intravenous and oral formulations.[2][17]

| Parameter (Manogepix) | Species | Dose (this compound) | Value | Reference(s) |

| Cₘₐₓ | Human | 1000 mg IV (single dose) | 12.0 µg/mL | |

| AUC | Human | 1000 mg IV (single dose) | 400 µg·h/mL | |

| Cₘₐₓ | Rabbit | 100 mg/kg oral | 11.5 ± 1.1 µg/mL | [2] |

| AUC₀₋₁₂ | Rabbit | 100 mg/kg oral | 95.9 ± 14 µg·h/mL | [2] |

| Oral Bioavailability | Human | - | 90.6% - 101.2% |

Experimental Protocols

In Vitro Susceptibility Testing (CLSI/EUCAST Broth Microdilution)

The in vitro activity of manogepix is determined using standardized broth microdilution methods as described in CLSI document M27 for yeasts and M38 for molds, or the EUCAST definitive documents.[16]

Key Methodological Points:

-

Medium: RPMI-1640 broth is the standard medium.[16]

-

Inoculum: Fungal isolates are grown on a solid medium like Sabouraud Dextrose Agar (SDA), and a standardized suspension is prepared and diluted to a final concentration in the microtiter plate.

-

Endpoint Reading: For yeasts (e.g., Candida), the Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration causing a significant (typically ≥50%) reduction in growth compared to the drug-free control.[9] For molds (e.g., Aspergillus), the Minimum Effective Concentration (MEC) is read as the lowest concentration that leads to the growth of small, compact, abnormal hyphal forms.[16]

In Vivo Efficacy Models

Murine models are extensively used to evaluate the in vivo efficacy of this compound against various invasive fungal infections.

1. Murine Model of Disseminated Candidiasis (e.g., C. auris) [6]

-

Animal Model: Neutropenic mice (e.g., male BALB/c or CD-1).

-

Immunosuppression: Typically achieved using agents like cyclophosphamide and/or cortisone acetate administered prior to infection.[11]

-

Infection: Mice are infected via intravenous (lateral tail vein) injection of a standardized inoculum of the Candida species (e.g., 1 x 10⁷ cells/mouse).[6]

-

Treatment: Therapy with this compound (e.g., 104-260 mg/kg, administered intraperitoneally or orally) or a comparator drug is initiated, often 24 hours post-infection, and continued for a defined period (e.g., 7 days).[6]

-

Endpoints:

-

Survival: Animals are monitored daily over a period (e.g., 21 days), and survival curves are generated.[6]

-

Fungal Burden: At the end of the treatment period, organs (typically kidneys and brain) are harvested, homogenized, and serially diluted for plating to determine colony-forming units (CFU) per gram of tissue.[6] Alternatively, quantitative PCR (qPCR) can be used to quantify fungal DNA.[7]

-

2. Murine Model of Invasive Pulmonary Aspergillosis (IPA) [11]

-

Animal Model: Immunosuppressed male BALB/c or CD-1 mice.[11]

-

Immunosuppression: A regimen of cyclophosphamide and cortisone acetate is administered on days -2 and +3 relative to infection.[11]

-

Infection: Mice are placed in an inhalation chamber and exposed to an aerosol generated from a suspension of Aspergillus fumigatus conidia.[11]

-

Treatment: this compound (e.g., 78 mg/kg, orally, once daily) or comparator is administered, often starting 24-48 hours post-infection. In some murine studies, 1-aminobenzotriazole (ABT), a cytochrome P450 inhibitor, is co-administered to increase the exposure of manogepix to levels comparable to those in humans.

-

Endpoints:

-

Survival: Monitored daily for the duration of the study.

-

Fungal Burden: Lungs are harvested for fungal load determination via qPCR, which quantifies fungal DNA, or by CFU counting. Histopathological examination of lung tissue is also commonly performed.

-

Conclusion

This compound represents a significant advancement in the field of antifungal therapy. Its novel mechanism of action, targeting the essential fungal enzyme Gwt1, provides a broad spectrum of activity, including against pathogens resistant to existing drug classes. The favorable pharmacokinetic profile, with high oral bioavailability, offers flexible treatment options for patients with severe invasive fungal infections. The extensive in vitro and in vivo data accumulated to date strongly support its continued clinical development as a promising new agent in the fight against these life-threatening diseases.

References

- 1. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 13. researchgate.net [researchgate.net]

- 14. dial.uclouvain.be [dial.uclouvain.be]

- 15. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. The Combination Treatment of this compound and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Antifungal Activity of Fosmanogepix

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent currently in clinical development for the treatment of invasive fungal infections. It is an N-phosphonooxymethylene prodrug that is rapidly and completely converted by systemic phosphatases to its active moiety, manogepix (MGX).[1] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1][2] This unique mechanism confers potent activity against a wide range of yeasts and molds, including species that are resistant to existing antifungal classes.[3][4] This document provides a comprehensive overview of the preclinical data supporting the antifungal activity of this compound, detailing its mechanism of action, in vitro potency, and in vivo efficacy, along with the experimental protocols used in these assessments.

Mechanism of Action

Manogepix targets and inhibits the fungal Gwt1 protein, a conserved enzyme that catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the GPI-anchor biosynthesis pathway.[1][5] This process occurs within the endoplasmic reticulum.[5][6] GPI anchors are essential for trafficking and anchoring a variety of mannoproteins to the fungal cell wall.[4][7]

Inhibition of Gwt1 by manogepix prevents the maturation and localization of these GPI-anchored proteins, leading to a range of pleiotropic effects on the fungal cell.[1] These downstream consequences include:

-

Compromised Cell Wall Integrity: Disruption of mannoprotein anchoring weakens the cell wall structure.[6]

-

Reduced Adherence: Key adhesin proteins, such as Als1 in Candida albicans, fail to localize to the cell surface, reducing the fungus's ability to adhere to host cells.[5]

-

Inhibition of Virulence Factors: The formation of hyphae and biofilms, critical for pathogenesis in many fungal species, is significantly reduced.[1]

-

Morphological Defects: Fungal cells exhibit malformations in size and shape.[1]

Crucially, the closest mammalian ortholog to Gwt1, PIGW, is not sensitive to inhibition by manogepix, indicating a high degree of selectivity for the fungal target.[1][8]

In Vitro Antifungal Activity

Manogepix demonstrates potent, broad-spectrum in vitro activity against a wide array of clinically relevant yeasts and molds. Its novel mechanism of action allows it to retain potency against many strains resistant to other antifungal classes, such as echinocandin-resistant Candida and azole-resistant Aspergillus.[1][4] The data is typically presented as Minimum Inhibitory Concentration (MIC) for yeasts and Minimum Effective Concentration (MEC) for molds, the latter being used for drugs that cause morphological changes rather than complete growth inhibition.[7]

Table 1: In Vitro Activity of Manogepix (MGX) Against Key Fungal Pathogens

| Fungal Species/Group | Isolate Count (n) | Endpoint | MGX Range (µg/mL) | MGX MIC/MEC₅₀ (µg/mL) | MGX MIC/MEC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|---|---|

| Yeasts | ||||||

| Candida albicans | 724 (pan-Candida) | MIC | 0.004 - 0.06 (modal) | - | 0.06 | [8][9] |

| Candida glabrata | 724 (pan-Candida) | MIC | 0.004 - 0.06 (modal) | - | 0.06 | [8][9] |

| Candida auris | 200 | MIC | 0.008 - 0.015 | - | - | [10][11] |

| Candida krusei | - | MIC | >0.5 | - | - | [9] |

| Cryptococcus neoformans | - | MIC | 0.015 - 4 | 0.5 | 0.5 - 2 | [8][12] |

| Emergomyces africanus | 78 | MIC | <0.0005 - 0.008 | - | - | [13] |

| Molds | ||||||

| Aspergillus fumigatus | - | MEC | - | 0.015 | 0.03 | [8][12] |

| Aspergillus flavus | - | MEC | - | 0.015 | 0.03 - 0.06 | [12] |

| Fusarium solani | 10 | MEC | ≤0.015 - 0.03 | ≤0.015 | - | |

| Fusarium oxysporum | 49 | MEC | ≤0.015 - 0.03 | - | - | [14][15] |

| Scedosporium apiospermum | 11 | MEC | 0.015 - 0.06 | - | 0.12 | [8] |

| Lomentospora prolificans | - | MEC | - | 0.03 | 0.06 |[16] |

Experimental Protocol: In Vitro Susceptibility Testing

The in vitro activity of manogepix is predominantly determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for molds).[13][17]

Detailed Methodology (CLSI M27/M38 Broth Microdilution):

-

Drug Preparation: A stock solution of manogepix is prepared in dimethyl sulfoxide (DMSO).[10] Serial two-fold dilutions are then made in a standard medium (e.g., RPMI 1640) within the wells of a 96-well microtiter plate.[17]

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity spectrophotometrically to a specified concentration (e.g., 0.5 McFarland standard), which is then further diluted.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: Plates are incubated at 35°C for a specified period, typically 24-48 hours for yeasts and longer for some molds.[10]

-

Endpoint Determination:

-

MIC (for Yeasts): The MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% or 100%) compared to the growth control, determined either visually or with a spectrophotometer.[10]

-

MEC (for Molds): As manogepix does not completely inhibit mold growth, the MEC is the lowest drug concentration at which abnormal, compact, or highly branched hyphal growth is observed microscopically, compared to the long, filamentous hyphae in the growth control.[7][17]

-

In Vivo Efficacy

This compound has demonstrated significant in vivo efficacy in multiple animal models of invasive fungal infections, including those caused by difficult-to-treat pathogens. Both intravenous and oral formulations have been shown to be effective, reflecting the high oral bioavailability (>90%) of the prodrug.[1][4] Efficacy is typically measured by improved survival rates and a significant reduction in fungal burden (log₁₀ CFU/g) in target organs.

Table 2: Summary of In Vivo Efficacy of this compound (FMGX) in Preclinical Models

| Animal Model | Infection Type | Fungal Species | Key Efficacy Outcomes | Reference(s) |

|---|---|---|---|---|

| Mouse (Immunosuppressed) | Disseminated Candidiasis | C. albicans, C. glabrata, C. auris, C. tropicalis | Increased survival; Significant reduction in kidney and brain fungal burden. | [1][18] |

| Mouse (Immunosuppressed) | Invasive Pulmonary Aspergillosis | A. fumigatus, A. flavus | Increased survival; Significant reduction in lung fungal burden. | [1][3][19] |

| Mouse (Immunosuppressed) | Disseminated Fusariosis | Fusarium solani | Increased survival; Significant reduction in kidney fungal burden. | [1][8] |

| Mouse (Immunosuppressed) | Pulmonary Scedosporiosis | Scedosporium apiospermum, S. prolificans | Increased survival; Significant reduction in lung fungal burden. | [8][19] |

| Rabbit (Non-neutropenic) | Candida Endophthalmitis & Meningoencephalitis | Candida albicans | Significant reduction of fungal burden in CNS tissues and ocular fluids; Good tissue penetration. | [20][21] |

| Rabbit | Disseminated Infection | Coccidioides immitis | Significant reduction in fungal burden. |[1][22] |

Experimental Protocol: In Vivo Efficacy Model

Murine models of disseminated or pulmonary fungal infection are standard for evaluating the in vivo efficacy of new antifungal agents.

Detailed Methodology (Murine Model of Disseminated Candidiasis):

-

Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are rendered neutropenic through the administration of agents like cyclophosphamide and/or cortisone acetate to mimic an immunocompromised state.[8]

-

Infection: A predetermined inoculum of a Candida species (e.g., C. albicans) is injected intravenously (IV) via the lateral tail vein to establish a disseminated infection, with the kidneys being a primary target organ.

-

Treatment: Treatment with this compound (or a vehicle control) is initiated at a set time post-infection (e.g., 24 hours). The drug can be administered via oral gavage (PO) or IV, once or twice daily, for a specified duration (e.g., 7 days).

-

Monitoring and Endpoints:

-

Survival Study: A cohort of animals is monitored daily, and survival is recorded over a period (e.g., 21 days) to generate Kaplan-Meier survival curves.

-

Fungal Burden Study: A separate cohort is euthanized at a specific time point (e.g., after the final treatment dose). Target organs (kidneys, brain) are aseptically harvested, weighed, homogenized, and serially diluted. The dilutions are plated on nutrient agar to determine the number of Colony Forming Units (CFU) per gram of tissue.

-

-

Pharmacokinetic Analysis: In parallel studies, plasma and tissue samples are collected at various time points after dosing to determine the concentration of the active moiety, manogepix, and establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, often correlating the free-drug Area Under the Curve to MIC ratio (fAUC/MIC) with efficacy.[4]

Conclusion

The preclinical data for this compound robustly support its development as a potent, broad-spectrum antifungal agent. Its novel mechanism of action, the inhibition of the fungal-specific enzyme Gwt1, translates to excellent in vitro activity against a wide range of yeasts and molds, including multidrug-resistant isolates. This activity is confirmed in various challenging in vivo models of infection, where this compound demonstrates significant efficacy in improving survival and reducing fungal burden. The favorable pharmacokinetic profile, including high oral bioavailability, further enhances its potential as a versatile therapeutic option for treating severe and difficult-to-manage invasive fungal infections.

References

- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. The Antifungal Pipeline: this compound, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (APX001) Is Effective in the Treatment of Immunocompromised Mice Infected with Invasive Pulmonary Scedosporiosis or Disseminated Fusariosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Clinical Efficacy and Safety of a Novel Antifungal, this compound, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro manogepix susceptibility testing of South African Emergomyces africanus, Emergomyces pasteurianus, and Blastomyces emzantsi clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rrpress.utsa.edu [rrpress.utsa.edu]

- 18. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Unlocking the Core: A Technical Guide to the Pharmacophore of Gwt1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant fungal pathogens poses a significant threat to global health, creating an urgent need for novel antifungal agents with unique mechanisms of action. One of the most promising new targets in the antifungal drug discovery pipeline is Gwt1, an essential enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. Inhibition of Gwt1 disrupts the localization of GPI-anchored proteins, which are crucial for fungal cell wall integrity, adhesion, and virulence. This in-depth technical guide provides a comprehensive overview of the pharmacophore of Gwt1 inhibitors, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used in their evaluation.

The Gwt1 Target and its Role in Fungal Pathogenicity

Gwt1, a glycosylphosphatidylinositol inositol-acyltransferase, is a key enzyme that catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), an early and essential step in the GPI anchor biosynthesis pathway.[1] This pathway is responsible for anchoring a variety of proteins to the cell surface, many of which are critical for the structural integrity of the fungal cell wall, adhesion to host cells, and biofilm formation.[2][3] Disruption of Gwt1 function leads to a cascade of detrimental effects on the fungal cell, ultimately compromising its viability.[2][3] The significant homology of Gwt1 across a wide range of fungal species and its low homology to its human counterpart, PIG-W, make it an attractive and selective target for antifungal therapy.[2]

The Pharmacophore of Gwt1 Inhibitors: Key Structural Features

Extensive research, particularly on the leading Gwt1 inhibitor manogepix (APX001A) and its analogs, has elucidated a general pharmacophore model for this class of compounds. The core structure of potent Gwt1 inhibitors typically consists of four key interconnected structural elements:

-

Head Group (A): An aminopyridine or diaminopyridine moiety is frequently observed in the most potent analogs.[4]

-

5-Membered Heterocycle (B): This is commonly an isoxazole ring directly connected to the head group.[4]

-

6-Membered Aryl Ring (C): A phenyl ring, connected to the heterocycle via a methylene linker, is a common feature.[4]

-

Substituent Group (D): This group is attached at the meta- or para-position of the phenyl ring and consists of a one or two-atom linker connected to another 5- or 6-membered (hetero)aryl ring.[4]

Recent cryo-electron microscopy structures of yeast Gwt1 in complex with manogepix have provided detailed insights into the inhibitor's binding mode. Manogepix occupies the hydrophobic cavity of the palmitoyl-CoA binding site, suggesting a competitive inhibition mechanism.[5][6] The 2-aminopyridine group is positioned near the luminal access cavity, which may create steric hindrance with the GlcN-PI substrate, further contributing to the inhibitory effect.[6]

Quantitative Analysis of Gwt1 Inhibitor Activity

The following tables summarize the in vitro activity of various Gwt1 inhibitors against different fungal pathogens.

| Inhibitor | Fungal Species | MIC (µg/mL) | IC50 (µM) | Reference |

| Manogepix (APX001A) | Candida albicans | 0.016 | - | [7] |

| Candida glabrata | 0.03 | - | [7] | |

| Candida parapsilosis | 0.016 | - | [7] | |

| Cryptococcus neoformans | 0.125 - 0.5 | - | [8] | |

| Cryptococcus gattii | 0.125 - 0.5 | - | [8] | |

| Gepinacin | Candida albicans | 4 | - | [9][10] |

| Saccharomyces cerevisiae | - | >40 | [2] | |

| APX2039 | Cryptococcus neoformans | 0.004 - 0.031 | - | [8] |

| Cryptococcus gattii | 0.004 - 0.031 | - | [8] | |

| APX2041 | Cryptococcus neoformans | 0.016 - 0.125 | - | [8] |

| Cryptococcus gattii | 0.016 - 0.125 | - | [8] | |

| G365 | Candida albicans | 4 | - | [9] |

| Aspergillus fumigatus | 4 | - | [9] | |

| Saccharomyces cerevisiae | >128 | ~20 (in vitro assay) | [10] | |

| G884 | Candida albicans | 4 | - | [9] |

| Saccharomyces cerevisiae | ~16 | - | [10] |

| Inhibitor | Human Cell Line | Cytotoxicity IC50 (µM) | Reference |

| Gepinacin | HepG2 | >40 | [2] |

| HEK293T | >40 | [2] | |

| G884 | HeLa | ≥50 | [9][10] |

| HepG2 | ≥50 | [9][10] | |

| THLE-2 | ≥50 | [9][10] | |

| G365 | HeLa | ≥50 | [9][10] |

| HepG2 | ≥50 | [9][10] | |

| THLE-2 | ≥50 | [9][10] |

Signaling Pathways and Downstream Effects of Gwt1 Inhibition

Inhibition of Gwt1 disrupts the GPI anchor biosynthesis pathway, leading to a reduction in the number of properly anchored cell surface proteins. This triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK cascade that responds to cell wall stress.

Caption: Downstream effects of Gwt1 inhibition.

The CWI pathway attempts to compensate for the cell wall defects by upregulating the expression of cell wall biosynthesis genes and reorganizing the actin cytoskeleton.[11][12] However, the continued inhibition of GPI anchor synthesis ultimately leads to a compromised cell wall, making the fungus susceptible to osmotic stress and host immune responses.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[7][13]

Caption: Workflow for MIC determination.

Methodology:

-

Inoculum Preparation: Fungal isolates are grown on agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: The Gwt1 inhibitor is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no fungi) are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a ≥50% reduction in turbidity compared to the growth control.[13][14]

In Vitro Gwt1 Acylation Assay

This assay directly measures the enzymatic activity of Gwt1.[10][15]

Caption: In vitro Gwt1 acylation assay workflow.

Methodology:

-

Membrane Preparation: A membrane fraction containing Gwt1 is prepared from fungal cells (e.g., Saccharomyces cerevisiae) overexpressing the enzyme.

-

Reaction Setup: The reaction mixture contains the membrane fraction, a radiolabeled GPI precursor (e.g., [³H]GlcN-PI), palmitoyl-CoA, and the test inhibitor at various concentrations.

-

Incubation: The reaction is incubated to allow for the acylation of GlcN-PI.

-

Lipid Extraction and Separation: The lipids are extracted and separated by thin-layer chromatography (TLC).

-

Analysis: The amount of the radiolabeled product, GlcN-(acyl)PI, is quantified by autoradiography or phosphorimaging. A reduction in the product indicates inhibition of Gwt1 activity.

Gwt1 Overexpression Assay

This assay confirms that the antifungal activity of a compound is mediated through the inhibition of Gwt1.[4][16]

Methodology:

-

Strain Construction: Saccharomyces cerevisiae strains are constructed to have graded levels of Gwt1 expression: a wild-type strain, a heterozygous deletion mutant (one copy of GWT1 deleted), and strains transformed with low-copy (CEN) or high-copy (2µ) plasmids containing the GWT1 gene.

-

Antifungal Susceptibility Testing: The MIC of the Gwt1 inhibitor is determined for each of these strains using the broth microdilution method described above.

-

Analysis: An increase in the MIC value that correlates with the level of Gwt1 overexpression is indicative of on-target activity. A significant shift in MIC (e.g., ≥8-fold) in the overexpression strain compared to the wild-type is considered confirmation of the mechanism of action.[4]

Conclusion

The pharmacophore of Gwt1 inhibitors is now well-defined, providing a solid foundation for the rational design of new and more potent antifungal agents. The availability of robust experimental protocols allows for the efficient screening and characterization of these compounds. As our understanding of the structural biology of Gwt1 and its interaction with inhibitors continues to grow, so too will our ability to develop novel therapies to combat the growing threat of fungal infections. The Gwt1 inhibitor manogepix and its prodrug fosmanogepix are currently in late-stage clinical development, offering hope for a new class of antifungals with a novel mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Activity of Gepinacin Scaffold Glycosylphosphatidylinositol Anchor Biosynthesis Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

- 15. US20060240429A1 - Method of screening compound inhibiting enzymatic activity of gwt1 gene product - Google Patents [patents.google.com]

- 16. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

Fosmanogepix: A Technical Deep Dive into its Activity Against Fusarium Species Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive fungal infections caused by members of the Fusarium species complex pose a significant and often life-threatening challenge in clinical practice, particularly in immunocompromised patient populations.[1][2] These opportunistic pathogens are notoriously difficult to treat due to their intrinsic resistance to many currently available antifungal agents.[3][4][5] Fosmanogepix (APX001), a first-in-class antifungal agent, represents a promising therapeutic advancement. It is the N-phosphonooxymethylene prodrug of manogepix (APX001A), which targets a novel fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[6][7][8] This document provides a comprehensive technical overview of the activity of this compound against Fusarium species, focusing on its mechanism of action, in vitro and in vivo efficacy, and the methodologies used to evaluate its antifungal properties.

Mechanism of Action: Inhibition of Gwt1 and Disruption of Fungal Cell Wall Integrity

Manogepix, the active moiety of this compound, exerts its antifungal effect by inhibiting the fungal Gwt1 enzyme.[6][7] Gwt1 is a crucial component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is essential for the proper localization and anchoring of mannoproteins to the fungal cell wall.[7][8] The inhibition of Gwt1 by manogepix disrupts this process, leading to a cascade of events that compromise fungal cell integrity and virulence.[9] This mechanism is highly selective for the fungal enzyme, as the mammalian ortholog, PIGW, is not sensitive to manogepix.[6] The disruption of the fungal cell wall leads to increased recognition by immune cells and a reduction in fungal adherence, hyphal formation, and biofilm formation.[9]

In Vitro Activity

The in vitro activity of manogepix against various Fusarium species complexes has been evaluated using standardized broth microdilution methods. Due to its mode of action, which inhibits hyphal extension without necessarily causing complete growth inhibition, the Minimum Effective Concentration (MEC) is often considered a more appropriate endpoint than the Minimum Inhibitory Concentration (MIC).[1][10] However, both MEC and MIC50 values demonstrate potent activity.

Quantitative Data Summary

| Species Complex | No. of Isolates | Method | Parameter | Range (µg/mL) | MIC50 (µg/mL) | Reference |

| Fusarium oxysporum (FOSC) | 49 | CLSI M38 | MEC | ≤0.015 to 0.03 | - | [1][11] |

| Fusarium oxysporum (FOSC) | 49 | CLSI M38 | MIC | ≤0.015 to 0.125 | - | [1][11] |

| Fusarium solani (FSSC) | 51 | CLSI M38 | MEC | ≤0.015 | - | [1][11] |

| Fusarium solani (FSSC) | 51 | CLSI M38 | MIC | ≤0.015 to 0.25 | - | [1][11] |

| Fusarium spp. | 10 | CLSI | MEC | ≤0.008 to 8 | - | [1] |

| Fusarium spp. | 67 | CLSI & EUCAST | MEC | 0.008 to 0.5 | - | [1] |

| Fusarium isolates | - | - | MEC | 0.015 to 0.03 | - | [6] |

In a study by Badali et al. (2021), manogepix demonstrated potent activity against both F. oxysporum and F. solani species complexes, with MEC ranges of ≤0.015 to 0.03 µg/mL and ≤0.015 µg/mL, respectively.[1][11] In contrast, triazoles and micafungin showed limited activity against the same isolates.[1][11]

Experimental Protocols

Broth Microdilution Susceptibility Testing (CLSI M38)

The in vitro susceptibility of Fusarium species to manogepix is determined using the Clinical and Laboratory Standards Institute (CLSI) M38 document guidelines for broth microdilution.[1][10]

Key Methodological Details:

-

Medium: RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.[10]

-

Inoculum Preparation: Fungal colonies are grown on potato dextrose agar, and a spore suspension is prepared in sterile saline containing Tween. The suspension is then adjusted to a specific concentration using a spectrophotometer.

-

Drug Dilution: Manogepix is serially diluted in the microtiter plates.

-